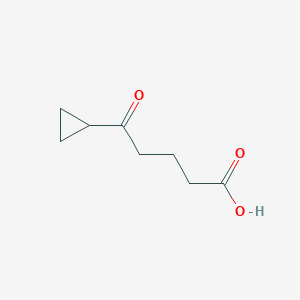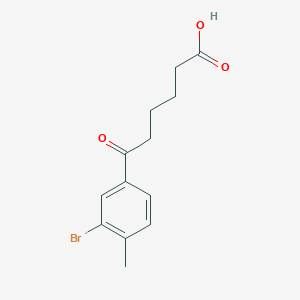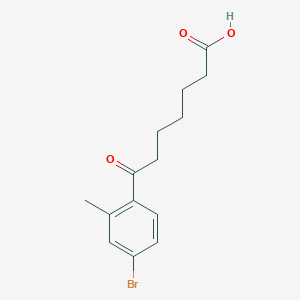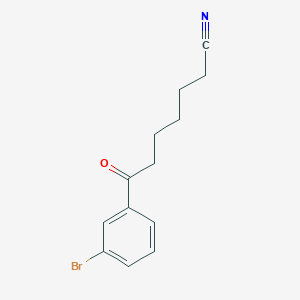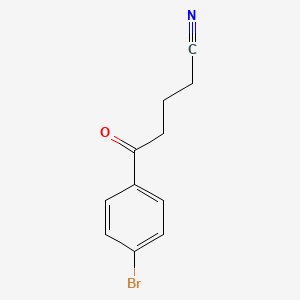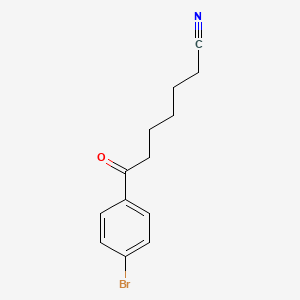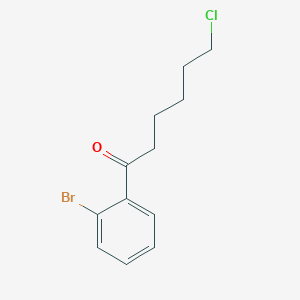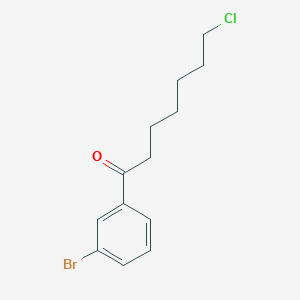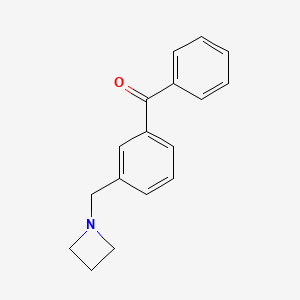
3-(Azetidinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidinomethyl) benzophenone is a compound that falls within the category of benzophenone derivatives. These derivatives are known for their potential pharmacological activities, including the inhibition of HIV-1 reverse transcriptase and antagonistic activity against the H3 receptor, which is relevant in the management of various central nervous system diseases .
Synthesis Analysis
The synthesis of benzophenone derivatives typically involves the use of structure-activity relationships (SAR) and computational chemistry techniques to optimize interactions with target enzymes or receptors. For instance, the synthesis of amino acetylenic benzophenone derivatives as H3 antagonists involves a Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a compound containing an acidic proton . The synthesis of 3-azetidinones, which are closely related to 3-(Azetidinomethyl) benzophenone, has been studied with various N-substituents and their transformation into 3-ethylideneazetidines .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-benzyl-3,4-diphenyl-2-azetidinone, reveals a trans configuration between the two chiral centers and specific bond lengths in the β-lactam amide group that are critical for its stability and reactivity . The molecular docking results of amino acetylenic benzophenone derivatives indicate that these compounds can effectively bind to the H3 receptor, with certain derivatives showing promising antagonistic activity .
Chemical Reactions Analysis
Benzophenone derivatives undergo various chemical reactions that are essential for their biological function. The major interactions of these compounds with enzymes such as HIV-1 reverse transcriptase involve hydrogen bonding and pi-orbital interactions, which are facilitated by the benzophenone nucleus and an aromatic function separated by a suitable spacer group . The preparation of 3-azetidinones and their transformation into other derivatives, such as 3-ethylideneazetidines, involves reactions like hydrogenolysis and olefination with alkylidene(triphenyl)phosphoranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Azetidinomethyl) benzophenone derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into bond lengths and the spatial arrangement of atoms, which are indicative of the compound's reactivity and stability . The synthesis and transformation processes of these derivatives also shed light on their chemical properties, such as reactivity towards different reagents and the formation of stable intermediates .
Safety And Hazards
Propriétés
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h1-4,6-9,12H,5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXYFDLWPDUCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643235 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidinomethyl) benzophenone | |
CAS RN |
898771-16-9 |
Source


|
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl]phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

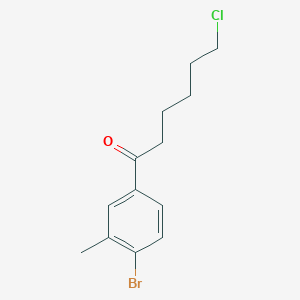
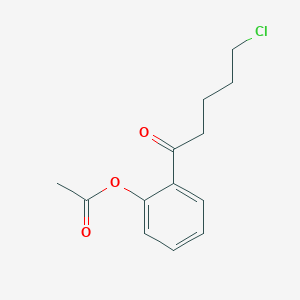
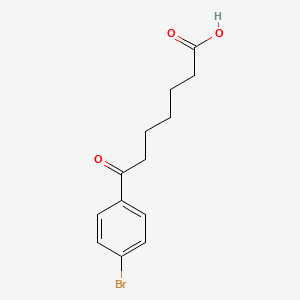
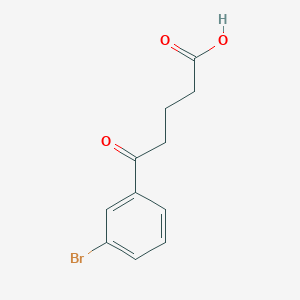
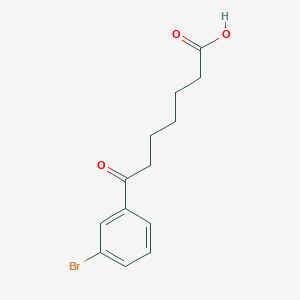
![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)
